molecular formula C22H23NO4S2 B12409726 Zofenopril-d5

Zofenopril-d5

Cat. No.: B12409726
M. Wt: 434.6 g/mol
InChI Key: IAIDUHCBNLFXEF-XWULOZFOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zofenopril-d5 involves the incorporation of deuterium atoms into the Zofenopril molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated benzoyl chloride in the reaction with the appropriate amine to form the deuterated intermediate, which is then further reacted to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the deuterium labeling throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Zofenopril-d5, like its non-deuterated counterpart, undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Typically occurs in vivo through enzymatic action.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

    Substitution: Requires nucleophiles and appropriate solvents under controlled conditions.

Major Products Formed

Scientific Research Applications

Zofenopril-d5 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and quantification. Some key applications include:

Mechanism of Action

Zofenopril-d5, like Zofenopril, functions as an ACE inhibitor. It inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, the sulfhydryl group in this compound contributes to its antioxidant properties, providing cardioprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zofenopril-d5

This compound stands out due to its deuterium labeling, which enhances its utility in pharmacokinetic studies. Additionally, the presence of a sulfhydryl group in this compound provides unique antioxidant properties, differentiating it from other ACE inhibitors .

Properties

Molecular Formula

C22H23NO4S2

Molecular Weight

434.6 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-methyl-3-(2,3,4,5,6-pentadeuteriobenzoyl)sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1/i2D,4D,5D,8D,9D

InChI Key

IAIDUHCBNLFXEF-XWULOZFOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3)[2H])[2H]

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3

Origin of Product

United States

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